Dimethyl adipimidate dihydrochloride
Overview
Description
Synthesis Analysis
While specific synthesis details for dimethyl adipimidate dihydrochloride are not directly addressed in the provided studies, its application often involves its reaction with lysine residues of proteins to form covalent cross-links, suggesting its synthesis aims to exploit this reactivity for biochemical applications.
Molecular Structure Analysis
The molecular structure of related compounds has been studied through methods like electron diffraction, which provides insights into bond lengths and angles essential for understanding the reactivity and cross-linking capabilities of dimethyl adipimidate dihydrochloride. For instance, studies on dimethyltin dichloride offered insights into molecular dimensions, which could parallel the structural considerations for dimethyl adipimidate dihydrochloride in terms of its effective cross-linking distance and target specificity (Fujii & Kimura, 1971).
Scientific Research Applications
Cross-linking Sialoglycoproteins in Erythrocyte Membranes : Ji (1973) used dimethyl adipimidate dihydrochloride for cross-linking sialoglycoproteins of human erythrocyte membranes. This study demonstrated its application in studying membrane protein interactions (Ji, 1973).
Antisickling Effects : Pennathur-Das et al. (1984) explored its role as an antisickling agent. They found that treatment of sickle cells with dimethyl adipimidate at a specific pH inhibited sickling without impairing red blood cell deformability, indicating its potential in sickle cell disease treatment (Pennathur-Das et al., 1984).
Protein-Protein Interaction Studies in E. coli : Expert-Bezancon et al. (1976) used dimethyl adipimidate to study proximity relations between Escherichia coli 50 S ribosomal proteins, highlighting its application in molecular biology research (Expert-Bezancon et al., 1976).
Glycoprotein Crosslinking in Human Erythrocyte Membranes : A study by Ji (1974) used dimethyl adipimidate dihydrochloride for crosslinking glycoproteins in human erythrocyte membranes. This further illustrates its use in studying glycoprotein interactions and membrane biology (Ji, 1974).
Cross-linking Hemoglobin and Haptoglobin : Lockhart & Smith (1975) utilized dimethyl adipimidate to cross-link hemoglobin and haptoglobin. This study provides insight into the interaction between these two proteins and their structural properties (Lockhart & Smith, 1975).
Effect on K+ Transport in Red Blood Cells : Gibson et al. (2000) investigated the impact of dimethyl adipimidate on potassium transport and shape change in red blood cells from sickle cell patients, contributing to the understanding of its effects on cell physiology (Gibson et al., 2000).
Correction of Permeability Defect in Hereditary Stomatocytosis : Mentzer et al. (1976) found that reaction of stomatocytes with dimethyl adipimidate reduced abnormal cation permeability, demonstrating its potential therapeutic application in treating specific blood cell disorders (Mentzer et al., 1976).
Safety And Hazards
Dimethyl adipimidate dihydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, ingestion, and contact with skin or eyes .
Relevant Papers One paper discusses the use of Dimethyl adipimidate dihydrochloride as a cross-linking reagent in the study of glycoproteins in human erythrocyte membranes . Another paper mentions its use in developing a technique for isolating Enterocytozoon bieneusi spores directly from human stool samples .
properties
IUPAC Name |
dimethyl hexanediimidate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-11-7(9)5-3-4-6-8(10)12-2;;/h9-10H,3-6H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUUDEWWMRQUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCCCC(=N)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Alfa Aesar MSDS] | |
Record name | Dimethyl adipimidate dihydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13179 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Dimethyl adipimidate dihydrochloride | |
CAS RN |
14620-72-5 | |
Record name | Dimethyl adipimidate dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014620725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl adipimidate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.131 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIMETHYL ADIPIMIDATE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHO0F998GM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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